molecular formula C20H20F3N3O2S2 B2399405 N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-23-4

N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2399405
CAS No.: 877654-23-4
M. Wt: 455.51
InChI Key: ZASLSUIORHMQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a cyclopentyl-acetamide moiety and a 3-(trifluoromethyl)phenyl substituent. Its core structure includes a bicyclic thienopyrimidinone system, which is functionalized with a thioether linkage to the acetamide group. Such derivatives are typically synthesized via nucleophilic substitution reactions between thiol-containing pyrimidinones and halogenated acetamides, as exemplified in analogous syntheses (e.g., refluxing with sodium acetate in ethanol) .

Properties

IUPAC Name

N-cyclopentyl-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S2/c21-20(22,23)12-4-3-7-14(10-12)26-18(28)17-15(8-9-29-17)25-19(26)30-11-16(27)24-13-5-1-2-6-13/h3-4,7,10,13H,1-2,5-6,8-9,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASLSUIORHMQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thienopyrimidines, which have been studied for various pharmacological effects including anti-inflammatory and anticancer properties.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂S
  • Molecular Weight : Approximately 385.42 g/mol
  • Key Functional Groups :
    • Thieno[3,2-d]pyrimidine core
    • Trifluoromethyl group
    • Cyclopentyl substituent

Anticancer Activity

Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of thienopyrimidines can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
  • Apoptosis Induction : They may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that certain thienopyrimidine derivatives can significantly reduce tumor size in animal models.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. The compound functions as a selective inhibitor of salt-inducible kinases (SIKs), which play a crucial role in inflammatory responses. Inhibition of SIKs can lead to reduced production of pro-inflammatory cytokines and chemokines.

Mechanistic Studies

Research has focused on elucidating the mechanisms by which this compound exerts its biological effects:

  • Targeting Specific Kinases : The compound selectively inhibits SIKs and other kinases involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It alters signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in breast cancer cell lines; reduced tumor growth in xenograft models.
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
CytotoxicityShowed significant cytotoxic effects against various cancer cell lines with IC50 values in low micromolar range.

Notable Research Findings

  • Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, N-cyclopentyl derivatives were shown to inhibit the growth of several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.5 to 5 µM .
  • Inflammation Reduction : In vitro experiments demonstrated that the compound significantly reduced the secretion of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits promising anticancer properties. Research published in various journals has demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines. For instance:

  • Case Study : A study on the compound's effect on breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer .

Neurological Applications

The compound has also been investigated for its effects on neurological disorders. It is believed to enhance the expression of potassium chloride cotransporter 2 (KCC2), which plays a crucial role in neuronal function and plasticity.

  • Case Study : In preclinical models of epilepsy, this compound was shown to reduce seizure frequency and severity .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against resistant strains of bacteria highlights its potential as a new antimicrobial agent.

  • Case Study : In vitro studies reported that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC (minimum inhibitory concentration) of 8 µg/mL .

Table 1: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerBreast cancer cell linesCell viability reduction at >10 µM
NeurologicalEpileptic modelsReduced seizure frequency
AntimicrobialMRSA strainsMIC of 8 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison

Compound Name Core Structure Substituents Key Properties Reference
Target Compound : N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidinone - 3-(Trifluoromethyl)phenyl
- N-cyclopentyl acetamide
High lipophilicity (CF3 group); moderate steric bulk (cyclopentyl)
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone - 4-Chlorophenyl
- N-(2-trifluoromethylphenyl) acetamide
Lower steric hindrance (Cl vs. CF3); similar electron-withdrawing effects
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta-thieno[2,3-d]pyrimidine - Cyclopenta-fused core
- Phenoxy linkage
Increased ring strain (cyclopentane); m.p. 197–198°C; LC-MS: m/z 326.0 [M+H]+
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone - 4-Methylpyrimidine
- N-(2,3-dichlorophenyl) acetamide
Higher polarity (Cl substituents); m.p. 230°C; IR/NMR-confirmed structure
N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives Quinoxaline - Diphenylquinoxaline
- Variable thioacetamide substituents
Extended π-conjugation; yields up to 90.2%

Q & A

Q. What are the common synthetic routes for preparing N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, and what critical steps ensure high yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the thieno[3,2-d]pyrimidine core. Key steps include:
  • Cyclocondensation of thiophene derivatives with urea or thiourea to form the pyrimidine ring.
  • Sulfur insertion via nucleophilic substitution using reagents like Lawesson’s reagent.
  • Acetamide coupling with cyclopentylamine under peptide-coupling conditions (e.g., EDCI/HOBt).
    Critical factors include temperature control (60–80°C for cyclocondensation), anhydrous solvents (e.g., DMF or THF), and purification via column chromatography. Yields range from 70–90% when intermediates are rigorously characterized by TLC and NMR .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer: Structural confirmation relies on:
  • 1H/13C NMR : Integration ratios and chemical shifts (e.g., δ ~12.5 ppm for NH protons in DMSO-d6) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]+ expected at m/z ~550–600).
  • X-ray crystallography (if crystalline): SHELX software is commonly used for refinement .
    Discrepancies in spectral data may indicate impurities, requiring repurification via recrystallization or HPLC .

Advanced Research Questions

Q. How can competing reactivity of the trifluoromethylphenyl and cyclopentyl groups be managed during functionalization?

  • Methodological Answer: The electron-withdrawing trifluoromethyl group may deactivate the phenyl ring, necessitating:
  • Directed ortho-metalation (DoM) with strong bases (e.g., LDA) to regioselectively modify the phenyl ring.
  • Protecting group strategies (e.g., Boc for the cyclopentyl amine) to prevent undesired side reactions.
    Reaction progress should be monitored via in-situ IR or LC-MS to optimize regioselectivity .

Q. What strategies resolve contradictions in biological activity data across structural analogs (e.g., inconsistent enzyme inhibition)?

  • Methodological Answer: Discrepancies may arise from:
  • Solubility differences : Use DMSO or cyclodextrin-based carriers to standardize assay conditions.
  • Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to isolate target pathways.
  • Structural dynamics : Molecular dynamics simulations (e.g., GROMACS) can model conformational flexibility affecting binding .

Q. How does the thieno[3,2-d]pyrimidine core influence pharmacological properties compared to benzofuropyrimidine analogs?

  • Methodological Answer: The sulfur atom in thienopyrimidines enhances:
  • Electron delocalization , improving π-π stacking with aromatic residues in enzyme active sites.
  • Metabolic stability due to reduced oxidative metabolism compared to oxygen-containing analogs.
    Comparative assays (e.g., kinase inhibition panels) and logP measurements quantify these differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.